Product packaging for Lead subacetate(Cat. No.:CAS No. 1335-32-6)

Lead subacetate

Cat. No.: B075232
CAS No.: 1335-32-6
M. Wt: 325 g/mol
InChI Key: GUWSLQUAAYEZAF-UHFFFAOYSA-L
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Description

Lead subacetate is a chemically significant basic salt of lead, commonly represented as Pb₃(OH)₄(CH₃COO)₂ or a similar variant. Its primary research value lies in its role as a versatile precursor and reagent in both organic synthesis and materials science. In organic chemistry, it has been historically utilized for specific oxidative coupling reactions and as a reagent for the selective cleavage of certain protecting groups. In the field of materials science, this compound serves as a critical starting material for the synthesis of other lead-based compounds and for the preparation of lead oxide (PbO) through controlled thermal decomposition. Its mechanism of action often stems from the combined reactivity of its lead (Pb²⁺) cations and its basic hydroxide (OH⁻) groups, allowing it to participate in acid-base reactions, precipitate anions, and form complex coordination polymers. Researchers employ this compound in the development of specialized ceramics, glasses, and historically in analytical chemistry. Due to its inherent toxicity, it is exclusively for controlled laboratory research applications, offering a valuable tool for investigating the chemistry of lead and developing novel inorganic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4Pb B075232 Lead subacetate CAS No. 1335-32-6

Properties

CAS No.

1335-32-6

Molecular Formula

C4H6O4Pb

Molecular Weight

325 g/mol

IUPAC Name

diacetyloxylead

InChI

InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

GUWSLQUAAYEZAF-UHFFFAOYSA-L

SMILES

CC(=O)O[Pb]OC(=O)C.O.O.O.O.[Pb].[Pb]

Canonical SMILES

CC(=O)O[Pb]OC(=O)C

boiling_point

Decomposes at 200 °C

Color/Form

White, heavy powder

melting_point

75 °C

Other CAS No.

1335-32-6

physical_description

Lead subacetate is a white dense powder. (NTP, 1992)
White solid;  [Merck Index] Very soluble in water;  [[Ullmann]

Pictograms

Health Hazard; Environmental Hazard

solubility

Sol in water with alkaline reaction;  on exposure to air absorbs carbon dioxide and becomes incompletely soluble
Soluble in ethanol
6.25 g/100 mL water at 15 °C;  25 g/100 mL water at 100 °C

Synonyms

lead acetate, basic
lead subacetate

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Role in the Formation of Lead Sulfide (B99878) Quantum Dots and Nanocrystals

Lead sulfide (PbS) quantum dots (QDs) and nanocrystals are of significant interest due to their unique optical and electronic properties, particularly their strong quantum confinement effect and tunable absorption in the near-infrared (NIR) region. nanografi.comespublisher.com The synthesis of these nanomaterials typically involves the reaction of a lead precursor with a sulfur source in a controlled environment.

While lead(II) acetate (B1210297) is the most commonly cited lead precursor for the synthesis of PbS QDs and nanocrystals, lead subacetate can also be considered in this context. nanografi.comcalpoly.edunju.edu.cnresearchgate.net The synthesis methods are varied and include:

Aqueous Synthesis: A low-temperature aqueous method involves injecting a solution of lead acetate into a solution containing surfactant precursors, followed by the slow injection of a sulfur source like thiourea (B124793). calpoly.edu

Microwave and Sonochemical Methods: PbS nanocrystals can be prepared by reacting lead acetate and thiourea in various solvents under microwave irradiation or sonication. nju.edu.cn

One-Pot Synthesis: A straightforward one-pot method involves the direct reaction between lead acetate and sodium sulfide in an aqueous solution at ambient conditions to produce PbS nanoparticles. researchgate.net

The choice of the lead precursor is crucial. For instance, in a hydrothermal method for synthesizing PbS nanocrystals using surfactants and a chelating agent, lead(II) acetate is the specified lead source. The use of this compound would require adjusting the molar ratios due to the presence of three moles of lead per mole of this compound. calpoly.edu

Design and Preparation of Organic-Inorganic Hybrid Structures

Organic-inorganic hybrid materials are compounds that integrate organic and inorganic components at the molecular or nanoscale level, often exhibiting properties superior to the individual constituents. diva-portal.orgrsc.orgmdpi.com Lead-based hybrid materials, particularly lead halide perovskites, have garnered immense attention for their exceptional performance in optoelectronic applications like solar cells and light-emitting diodes. rsc.orgmdpi.com

This compound plays a role in the formation of certain organic-inorganic hybrid structures. A notable historical example is the formation of "gumtions," a gel-like paint medium used by 19th-century artists. researchgate.net These materials are composed of siccative oil, mastic resin, and lead acetate trihydrate. researchgate.net It has been demonstrated that lead acetate trihydrate can readily form this compound, which then reacts with the carboxylic acid moieties of the triterpenoids in the mastic resin. ontosight.airesearchgate.net This reaction forms a coordination complex that organizes into two-dimensional objects, leading to the gel-like behavior of the material. researchgate.net

In the broader context of modern organic-inorganic hybrid materials, the design strategy often involves combining organic cations with inorganic frameworks, such as lead halide octahedra, to create structures with varying dimensionalities (0D, 1D, 2D, 3D). mdpi.comacs.orgnih.gov The synthesis of these materials often involves solution-based methods where the precursors are dissolved and then crystallized. rsc.org While lead halides are common inorganic precursors, the potential for using this compound exists, particularly in systems where a basic lead source is required or where its specific reactivity can be leveraged. For example, the inhibition of this compound by magnesium and calcium acetates has been noted in the context of forming organic-inorganic hybrid films via sol-gel reactions. thegoodscentscompany.com The development of these materials focuses on tuning their structural, optical, and electronic properties by carefully selecting the organic and inorganic components. diva-portal.orgrsc.org

Structural Elucidation and Mechanistic Inorganic Chemistry

Advanced Spectroscopic Characterization of Lead Subacetate Complexes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the coordination environment of the acetate (B1210297) and hydroxide (B78521) ligands in this compound. The vibrational frequencies of the carboxylate group (COO⁻) of the acetate ligand are particularly sensitive to its mode of coordination with the lead(II) ion.

In a typical analysis, the positions and separation (Δν) of the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the carboxylate group can distinguish between unidentate, bidentate chelating, and bidentate bridging coordination modes. For this compound, which contains both acetate and hydroxide groups, the IR and Raman spectra exhibit characteristic bands corresponding to these functional groups. For instance, Fourier Transform Infrared (FTIR) spectroscopy has been successfully employed to confirm the formation of this compound in various chemical processes, such as during the leaching of solar modules and as a decomposition product of lead(II) acetate trihydrate. osti.govacs.orgbohrium.com

Publicly available spectral data for this compound reveals key vibrational regions. nih.gov The analysis of these spectra allows for the assignment of specific bands to O-H stretching of the hydroxide ligands, C-H stretching of the acetate's methyl group, and the characteristic carboxylate stretches that define the lead-acetate coordination.

Table 1: Representative Vibrational Spectroscopy Data for this compound

Technique Spectral Range (cm⁻¹) Sample Preparation Source
FTIR 4000-1350 Mulled in perfluorinated hydrocarbon MCB Manufacturing Chemists
FTIR 1350-450 Mulled in mineral oil MCB Manufacturing Chemists
ATR-IR Not Specified Neat (DuraSamplIR II) Bio-Rad FTS
Raman Not Specified Not Specified Sigma-Aldrich Co. LLC.

Data sourced from PubChem CID 5284406. nih.gov

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level detail about the structure and bonding in lead compounds. The spin-½ nucleus, ²⁰⁷Pb, is a sensitive probe of the local electronic environment, boasting a very wide chemical shift range that allows for the resolution of structurally distinct lead sites. huji.ac.il

While a detailed solid-state NMR study specifically on this compound is not widely published, extensive research on related lead carboxylates (e.g., lead stearate, palmitate, and azelate) demonstrates the power of the technique. nih.gov In these studies, a combination of ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) and ²⁰⁷Pb NMR is used. ¹³C CP/MAS spectra can reveal the presence of multiple, crystallographically inequivalent ligand environments, often seen as resonance doubling for carbon atoms close to the lead center. nih.gov

²⁰⁷Pb solid-state NMR experiments, including those using advanced pulse sequences like the Wideband Uniform Rate Smooth Truncation Carr-Purcell-Meiboom-Gill (WURST-CPMG), can be used to determine the principal components of the ²⁰⁷Pb chemical shift tensor. nih.gov This tensor is highly sensitive to the coordination geometry and the nature of the atoms bonded to the lead ion. Such analyses can definitively distinguish between different coordination environments, for example, differentiating various basic lead acetates or carbonates that might coexist in a sample. acs.orgnih.gov The significant influence of the local electronic structure on ²⁰⁷Pb chemical shifts has been demonstrated across a wide range of inorganic lead materials. nih.gov

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For lead acetate compounds, XRD studies have revealed complex polymeric structures. For example, anhydrous lead(II) acetate forms a 2D coordination polymer, whereas the trihydrate salt, Pb(CH₃COO)₂·3H₂O, organizes into a 1D polymeric chain. wikipedia.org In the trihydrate, the lead(II) center is nine-coordinate, with a monocapped square antiprism geometry, binding to oxygen atoms from water molecules and both bidentate and bridging acetate groups. wikipedia.org Such structural motifs provide a foundational model for the more complex arrangements expected in this compound, which incorporates additional hydroxide bridging ligands. XRD has been used to confirm the presence of this compound in materials prepared via sol-gel synthesis and in deposits from electrochemical processes. osti.govcambridge.org

For materials that are amorphous, poorly crystalline, or in solution, high-energy X-ray scattering combined with pair distribution function (PDF) analysis provides crucial short- and medium-range structural information. Studies on concentrated aqueous solutions of lead acetate have used this technique to probe the local coordination and intermolecular arrangements. osti.gov This analysis allows for the determination of key interatomic distances, such as Pb-O (from carboxyl groups) and even Pb-Pb distances, providing direct evidence for the formation of lead clusters in solution. osti.gov These clusters can be considered precursors to the formation of the extended polymeric and supramolecular architectures found in the solid state.

Investigation of Coordination Chemistry and Polymeric Architectures

The structure of this compound is fundamentally dictated by the coordination preferences of the lead(II) ion, particularly its interactions with acetate and hydroxide ligands. These interactions give rise to complex, often polymeric, structures.

The divalent lead ion (Pb²⁺) exhibits a strong affinity for oxygen-containing ligands, such as carboxylates and hydroxides. nih.gov A key feature of Pb(II) coordination chemistry is the frequent presence of a stereochemically active 6s² lone pair of electrons. This lone pair can occupy a position in the coordination sphere, resulting in "hemidirected" coordination geometries where the ligands are arranged on one side of the metal ion, and distorted coordination polyhedra. researchgate.net This effect also facilitates high coordination numbers, often greater than six. researchgate.net

In aqueous solutions, the coordination environment of Pb(II) is highly dependent on pH. Under progressively alkaline conditions, Pb²⁺ cations hydrolyze to form a series of mononuclear and polynuclear hydroxide species, such as Pb(OH)⁺, Pb₃(OH)₄²⁺, and Pb₄(OH)₄⁴⁺. researchgate.netwikipedia.org this compound, being a basic salt, is formed from the co-coordination of acetate and hydroxide ions around lead centers. The manufacturing process, which can involve dissolving lead(II) monoxide in a lead acetate solution, directly leverages this dynamic interplay. nih.govnih.gov The resulting structure consists of lead ions bridged by both acetate and hydroxide ligands, forming extended polymeric networks. The precise nature of these linkages determines the final architecture of the solid.

The principles of lead(II) coordination with carboxylate ligands can be extended to the formation of self-assembled lead-organic frameworks. A notable example is found in the historical paint medium known as "gumtion," a gel formed from the reaction of lead acetate (or this compound formed in situ), linseed oil, and mastic resin. researchgate.net

Physicochemical studies of this system reveal a multi-stage self-assembly process:

Initial Coordination: A rapid reaction occurs between the lead ions and the carboxylic acid moieties of triterpenoid (B12794562) molecules present in the mastic resin. This forms a lead-carboxylate coordination complex. researchgate.net

Supramolecular Organization: These primary coordination complexes organize into larger, two-dimensional objects. This organization at the supramolecular level is responsible for the rapid increase in viscosity and the formation of the gel-like material. researchgate.net

Long-Term Crystallization: Over time, a slower, dynamic process occurs within the gel. Crystalline nanoparticles form and further self-assemble into ordered lamellar structures, demonstrating a hierarchical organization that evolves even after the initial gelation. researchgate.net

This process serves as a clear example of how the coordination chemistry of lead with organic ligands can drive the formation of complex, self-assembled hybrid materials with unique macroscopic properties.

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 5284406
Lead(II) acetate 9317
Lead(II) hydroxide 9859601
Lead(II) oxide 14827
Acetic acid 176
Water 962
Lead stearate 14060
Lead palmitate 16212458

Role of this compound in Oligomeric and Polymeric Lead(II) Carboxylates

This compound, a basic lead acetate, plays a significant role in the formation of complex oligomeric and polymeric lead(II) carboxylate structures. The chemistry of lead(II) carboxylates is characterized by significant structural diversity, which is influenced by the flexible coordination environment of the Pb(II) ion and the variable stereochemical activity of its 6s² lone pair of electrons. researchgate.netresearchgate.net This diversity allows for the formation of zero-, one-, two-, and three-dimensional structures. rsc.org

The fundamental structure of lead(II) acetate itself can be polymeric. For example, the trihydrate form, Pb(CH₃COO)₂·3H₂O, features a one-dimensional coordination polymer structure where the lead ion's coordination sphere is occupied by water molecules and both bidentate and bridging acetate groups. wikipedia.org The introduction of additional lead oxide or hydroxide, which constitutes this compound, provides oxo or hydroxo ligands that can act as bridging centers, facilitating the extension of these structures into more complex and higher-dimensionality networks. nih.gov

The carboxylate groups from the acetate ligands exhibit diverse coordination modes, including monodentate, bridging (μ₂ and μ₃), and chelation, which are fundamental to building these extended structures. rsc.orgmdpi.com The reaction of lead acetate can result in chainlike extended structures where oxygen atoms from carboxylate ligands bridge adjacent lead atoms. acs.orgosti.gov The presence of hydroxide ligands in this compound increases the potential for forming polynuclear clusters, such as the [Pb₅O₅(HCOO)] cluster observed in some lead(II) carboxylate-formate systems, which then link into 2D sheets. rsc.org

The coordination number of the Pb(II) ion in these structures can range widely, from as few as two to as many as ten, with coordination geometries described as either hemidirected or holodirected. nih.govrsc.org In hemidirected geometries, common for lower coordination numbers, there is a distinct void in the coordination sphere occupied by the stereochemically active lone pair of electrons. rsc.org In holodirected geometries, typical for higher coordination numbers, the ligands are distributed more symmetrically around the lead center, indicating an inactive lone pair. rsc.org The interplay between the bridging capabilities of acetate and hydroxo/oxo ligands and the flexible coordination geometry of the Pb(II) center allows this compound to serve as a precursor for a vast array of oligomeric and polymeric inorganic materials.

Reaction Mechanisms and Chemical Transformations

Protonation and Hydrolysis Equilibrium in Aqueous this compound Solutions

The chemistry of this compound in aqueous solution is governed by complex hydrolysis and protonation equilibria. As a basic salt, it introduces lead(II) ions, acetate ions, and hydroxide ions into the solution. The lead(II) ion itself undergoes hydrolysis, a process that is highly dependent on pH. ncsu.edu In aqueous solutions, the hydrated lead ion, [Pb(H₂O)ₙ]²⁺, acts as a weak acid, donating a proton to water to form various hydroxo complexes. cost-nectar.eureddit.com

The primary hydrolysis reaction for the lead(II) ion is: Pb²⁺ + H₂O ⇌ [Pb(OH)]⁺ + H⁺

This initial reaction is followed by the formation of polynuclear species, particularly at higher lead concentrations, such as [Pb₄(OH)₄]⁴⁺ and [Pb₆O(OH)₆]⁴⁺. The speciation of lead in water is critical, as different hydroxo-species predominate at different pH values. scielo.org.mx At pH values below approximately 5.5-6, the free Pb²⁺ ion is the dominant species, while at higher pH, various lead hydroxide complexes and precipitates like Pb(OH)₂ form. scielo.org.mxnih.gov

The acetate ion (Ac⁻), being the conjugate base of a weak acid (acetic acid), also undergoes hydrolysis: Ac⁻ + H₂O ⇌ CH₃COOH + OH⁻

Table 1: Selected Hydrolysis Constants for Lead(II) at 25°C

This interactive table summarizes key equilibrium reactions for Pb(II) hydrolysis in aqueous solutions.

Equilibrium Reactionlog K (at zero ionic strength)Reference
Pb²⁺ + H₂O ⇌ [Pb(OH)]⁺ + H⁺-7.46 ± 0.06 cost-nectar.eu
Pb²⁺ + 2H₂O ⇌ Pb(OH)₂ + 2H⁺-16.27 ± 0.10 (calculated from above)
4Pb²⁺ + 4H₂O ⇌ [Pb₄(OH)₄]⁴⁺ + 4H⁺-19.6 ± 0.2 cost-nectar.eu

Source: Compiled from data presented in Powell et al. (2009) and other critical compilations. cost-nectar.eu

Catalytic Activity of Lead(II) Species in Organic Reaction Pathways

Lead(II) compounds, including species derived from this compound, function as catalysts in a variety of organic reactions, primarily by acting as oxophilic Lewis acids. alfachemic.comrsc.org The Pb(II) ion's ability to coordinate to oxygen-containing functional groups facilitates numerous chemical transformations. rsc.org This catalytic activity is harnessed in both industrial processes and laboratory-scale organic synthesis. alfachemic.com

Lead(II) has been shown to catalyze reactions such as:

Esterification and Hydrolysis : Lead(II) salts can catalyze the formation and hydrolysis of esters, although they may be less effective than other metal salts like those of tin(II) or titanium(IV) in certain cases. rsc.org The mechanism involves the coordination of the lead ion to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Aldol (B89426) Reactions : Chiral lead(II) catalysts, for instance, a complex of lead(II) triflate (Pb(OTf)₂) with a chiral crown ether, have been developed for asymmetric aldol reactions. acs.org These reactions can be performed in aqueous media, demonstrating the stability of certain lead(II) complexes in the presence of water. acs.org

Allylation Reactions : Combinations of lead(II) bromide (PbBr₂) with other reagents have been used to catalyze the addition of allyl groups to imines, producing homoallylic amines in high yields. rsc.org

Cyanosilylation : Lead(II) coordination complexes have been employed as recyclable, heterogeneous catalysts for the cyanosilylation of aldehydes, a key carbon-carbon bond-forming reaction. rsc.org

Oxidation Reactions : While lead(IV) acetate is a more common oxidant, catalytic systems involving lead(II) can facilitate oxidation processes. For example, the oxidation of lead(II) acetate to lead(IV) acetate can be catalyzed by other metal ions like cobalt. cdnsciencepub.com

The catalytic utility of lead is broad, extending to the synthesis of fine chemicals like pyridine, where Pb/ZSM-5 catalysts are used. alfachemic.com The capacity of lead(II) to coordinate to multiple oxygen ligands is considered a key factor in its catalytic activity. rsc.org

Table 2: Examples of Lead(II)-Catalyzed Organic Reactions

This interactive table provides examples of organic reactions where lead(II) species act as catalysts.

Reaction TypeLead(II) Catalyst ExampleFunctionReference(s)
Asymmetric Aldol ReactionPb(OTf)₂-chiral crown ether complexLewis acid activation of aldehyde acs.org
Allylation of IminesPbBr₂ / Al / BF₃·OEt₂Lewis acid catalysis rsc.org
Cyanosilylation of AldehydesHeterogeneous Pb(II) coordination polymerLewis acid activation of aldehyde rsc.org
Pyridine SynthesisPb/ZSM-5Heterogeneous catalyst alfachemic.com
EsterificationLead(II) saltsLewis acid activation of carboxylic acid rsc.org

Competitive Chemical Interactions with Other Divalent Metal Ions

Lead(II) ions exhibit significant competitive interactions with other divalent metal ions, particularly essential biological cations like calcium (Ca²⁺) and zinc (Zn²⁺). This competition is a cornerstone of lead's biological impact, as Pb²⁺ can often displace these essential metals from their native binding sites in proteins and enzymes, leading to functional disruption. nih.gov The similar ionic radius and coordination preferences of Pb²⁺ allow it to mimic these ions, but its different chemical properties prevent it from fulfilling their biological roles. nih.gov

Key examples of these competitive interactions include:

Competition with Calcium (Ca²⁺) : Lead(II) can bind to calcium-binding proteins (CaBPs) with an affinity that is often significantly higher than that of Ca²⁺ itself. In calmodulin (CaM), a crucial calcium-sensing protein, Pb²⁺ binds to the calcium sites with affinities that are 3- to 8-fold higher than Ca²⁺. nih.gov This displacement disrupts the delicate calcium signaling pathways within cells.

Competition with Zinc (Zn²⁺) : Pb²⁺ has a very high affinity for sulfhydryl (-SH) groups found in cysteine residues, which are common ligands in zinc-binding sites. A prominent example is the enzyme δ-aminolevulinic acid dehydratase (ALAD), where Pb²⁺ replaces the essential Zn²⁺ ion with an estimated 25-fold greater affinity. nih.gov This inhibits the enzyme and disrupts heme synthesis. nih.gov

Competition in Environmental Systems : In environmental contexts, such as the adsorption of metals onto minerals or resins, Pb²⁺ competes with other divalent heavy metal ions like copper (Cu²⁺) and cadmium (Cd²⁺). The outcome of this competition depends on the nature of the adsorbent material and the solution conditions. nih.govacs.org For instance, studies on an iminodiacetic acid (IDA) chelating resin showed a selectivity for Cu(II) over Pb(II) and Cd(II), while other mineral adsorbents can show a different order of affinity, often influenced by ionic radius and hydration energy. nih.govacs.org

These competitive interactions are not limited to biological systems. In coordination chemistry, the presence of multiple divalent cations can lead to the formation of mixed-metal complexes or the preferential binding of the ion that forms the most thermodynamically stable complex with the available ligands. mdpi.com

Table 3: Competitive Binding Affinity of Pb(II) vs. Other Divalent Cations

This interactive table illustrates the competitive nature of Pb(II) binding compared to other common divalent metal ions.

Binding Site / SystemCompeting IonOutcomeReference
Calmodulin (C-terminal)Ca²⁺Pb²⁺ binds with ~3-fold higher affinity nih.gov
δ-Aminolevulinic acid dehydratase (ALAD)Zn²⁺Pb²⁺ binds with ~25-fold higher affinity nih.gov
ZntA (ATPase)Zn²⁺, Cd²⁺Pb²⁺ activates the enzyme, while Cd²⁺ inhibits it nih.gov
Iminodiacetic acid (IDA) chelating resinCu²⁺, Cd²⁺Adsorption capacity: Cu²⁺ > Pb²⁺ > Cd²⁺ nih.gov
Low-cost mineral adsorbentCu²⁺, Zn²⁺Adsorption rate: Pb²⁺ > Cu²⁺ > Zn²⁺ acs.org

Environmental Chemistry and Geochemical Cycling of Lead Subacetate

Environmental Pathways and Transformations of Lead Subacetate Derivatives

This compound, upon entering the environment, does not persist in its original form. It undergoes a series of transformations that dictate the subsequent fate, transport, and potential impact of the lead. The primary pathway begins with its dissolution in water, releasing lead(II) ions that then participate in a variety of chemical reactions.

This compound is noted for its high solubility in water. industrialchemicals.gov.aunih.gov This property means that upon contact with aqueous systems, it readily dissolves and releases lead(II) ions (Pb²⁺), the most common and reactive ionic form of lead in the environment. industrialchemicals.gov.aumuk.ac.ir The subsequent behavior, or speciation, of these Pb²⁺ ions is critically dependent on the specific chemistry of the water, particularly its pH, alkalinity, and the presence of other anions. mdpi.commdpi.comresearchgate.net

The speciation of lead in an aqueous environment is a dynamic process governed by chemical equilibria. The table below illustrates the dominant lead species at varying pH levels.

pH RangeDominant Lead SpeciesChemical Processes
< 6.0 Pb²⁺ (free hydrated ion)In acidic conditions, the free lead ion is the most prevalent form. researchgate.net
6.0 - 9.0 Pb(OH)⁺, PbCO₃ (Cerussite)As pH increases, hydrolysis begins, forming lead hydroxide (B78521) species. In the presence of dissolved carbonates, insoluble lead carbonate minerals precipitate. muk.ac.irresearchgate.net
> 9.0 Pb(OH)₂, Pb₃(CO₃)₂(OH)₂ (Hydrocerussite)In more alkaline conditions, lead hydroxide precipitates, and more complex carbonate minerals like hydrocerussite form, further reducing lead's solubility. mdpi.comresearchgate.net

The presence of other common environmental anions can also lead to the formation of highly insoluble lead minerals, effectively removing dissolved lead from the water column. For instance, sulfate (B86663) (SO₄²⁻) can precipitate as anglesite (PbSO₄), and phosphate (B84403) (PO₄³⁻) can form extremely stable pyromorphite-group minerals. mdpi.com This chemical speciation is the most critical factor determining the lead's ultimate solubility, mobility, and toxicity in the environment. mdpi.com

Once dissolved, Pb²⁺ ions derived from this compound interact extensively with the solid components of soil and aquatic systems, namely natural organic matter and mineral particles.

Natural Organic Matter (NOM): NOM, which includes substances like humic and fulvic acids, possesses functional groups that can strongly bind or chelate Pb²⁺ ions. researchgate.net These interactions can have a dual effect. The formation of soluble lead-organic complexes can sometimes enhance the mobility of lead in water. muk.ac.irrsc.org Conversely, the adsorption of lead onto solid-phase organic matter can immobilize it, reducing its bioavailability. sustainability-directory.com Research has also shown that NOM can facilitate the chemical reduction of less-mobile lead oxides (like PbO₂), which can remobilize lead into the water. nih.govcapes.gov.br

Mineral Phases: The mineral components of soil are crucial sinks for lead.

Clay Minerals: Clays, particularly those with high cation exchange capacity (CEC) like smectite and vermiculite, readily adsorb Pb²⁺ ions onto their surfaces. nih.govtandfonline.com

Oxides: Iron and manganese oxides and hydroxides are abundant in many soils and act as highly effective scavengers of lead through surface adsorption. nih.gov

Carbonates: In soils rich in carbonates (calcareous soils), the precipitation of lead carbonates is a primary mechanism for lead immobilization. nih.gov

The combination of these components, often as mineral-organic associations, creates highly reactive surfaces that effectively sequester lead from the soil solution. tandfonline.com

The mobility and bioavailability of lead are distinct but related concepts that depend heavily on its chemical speciation. tandfonline.com

Mobility refers to the potential for lead to move through soil and into groundwater or be transported in surface water.

Factors Increasing Mobility:

Low soil pH (acidic conditions) keeps lead in its more soluble Pb²⁺ form. mdpi.com

The formation of soluble complexes with organic matter can facilitate transport. muk.ac.ir

Factors Decreasing Mobility:

Adsorption to clay minerals, organic matter, and metal oxides. nih.govtandfonline.com

Precipitation into insoluble mineral forms like carbonates, sulfates, and phosphates. mdpi.com

Higher soil pH generally reduces mobility. sustainability-directory.com

Bioavailability is the fraction of total lead present that is available for uptake by plants and other organisms. nih.gov It is a more accurate indicator of potential toxicity than total lead concentration.

The free Pb²⁺ ion is generally considered the most bioavailable form. researchgate.net

Lead that is strongly bound to soil particles or locked within stable mineral structures has very low bioavailability. nih.gov

Therefore, environmental conditions that reduce lead mobility, such as higher pH and strong adsorption, also tend to reduce its bioavailability. sustainability-directory.com

Remediation Strategies for Lead Contamination in Environmental Systems

When environmental systems are contaminated with lead from sources like this compound, various remediation strategies can be employed to mitigate the risk. These strategies focus on either removing the lead from the contaminated medium (e.g., water) or converting it into a non-hazardous form in place (e.g., soil).

Chemical fixation, also known as solidification/stabilization (S/S), is a widely used and effective remediation technology for lead-contaminated soils. epa.govresearchgate.net The primary goal is not to remove the lead but to chemically convert it into a highly insoluble and stable form, thereby reducing its mobility and bioavailability. sustainability-directory.comblastox.com This is often verified by testing the treated soil using the Toxicity Characteristic Leaching Procedure (TCLP). blastox.com

Several chemical amendments are used to achieve lead fixation:

Amendment TypeMechanism of ActionCommon Reagents
Phosphate-Based Promotes the formation of extremely insoluble and stable pyromorphite-group minerals [Pb₅(PO₄)₃(Cl,F,OH)]. google.comPhosphoric acid, rock phosphate, fish bones. mdpi.comgoogle.com
Silicate-Based Reacts with lead to form lead silicate, which is significantly less soluble than other common lead compounds like oxides or carbonates. blastox.comComplex calcium silicates, soluble silicates. blastox.comblastox.com
Cementitious Binders Encapsulates the contaminated particles and chemically binds lead into the cement hydrate (B1144303) matrix, forming insoluble compounds. researchgate.netPortland cement, often mixed with fly ash or slag. epa.govresearchgate.net
Iron-Based Amendments Encourages the formation of stable lead-iron minerals like plumbojarosite [Pb₀.₅Fe₃(SO₄)₂(OH)₆], which has been shown to significantly reduce lead bioavailability. nih.govFerric sulfate. nih.gov

These treatments can be conducted ex-situ, where soil is excavated for treatment, or in-situ, where amendments are mixed directly into the contaminated ground. larcusa.org

For treating water that has been contaminated with dissolved lead, such as runoff or leachate from a contaminated site, adsorption and ion exchange are two of the most effective technologies. ijcrt.orgencyclopedia.pub

Adsorption is a process where dissolved lead ions are attracted to and held on the surface of a solid material known as an adsorbent. samcotech.com It is a cost-effective and simple method, particularly for water with low to moderate lead concentrations. ijcrt.orgsamcotech.com

Common Adsorbents for Lead Removal:

Activated Carbon: A highly porous material with a large surface area, making it a very common and effective adsorbent. samcotech.com

Zeolites: Natural or synthetic microporous minerals that can effectively capture lead ions. ijcrt.orgsamcotech.com

Bio-adsorbents: Low-cost and sustainable materials derived from agricultural or biological waste, such as biochar, chitosan, and even fruit peels, have demonstrated high efficiency in removing lead from water. encyclopedia.pubneptjournal.com

Ion exchange is a physical-chemical process that uses a specialized resin to remove dissolved contaminants. samcotech.com As lead-contaminated water passes through the resin, the lead ions are captured by the resin, which in turn releases harmless ions (such as sodium or hydrogen) into the water.

Key Features of Ion Exchange:

High Efficiency: Capable of reducing lead concentrations to extremely low levels, often below the most stringent regulatory standards. ijcrt.orgsamcotech.com

Selectivity: Resins can be chosen that have a high affinity for lead, allowing for its selective removal. samcotech.com

Resin Types: For lead removal, strong acid cation (SAC) or weak acid cation (WAC) resins are typically used. samcotech.com

Cost: While highly effective, ion exchange can be more expensive than adsorption due to the cost of the resins and the need for a regeneration process. ijcrt.orgresearchgate.net

Tracing Anthropogenic and Natural Environmental Lead Sources

Isotopic Fingerprinting for Source Apportionment of Lead Contamination

Isotopic fingerprinting is a powerful technique used to identify and apportion the sources of lead contamination in the environment. isobarscience.combohrium.com This method relies on the fact that lead has four stable isotopes: 204Pb, 206Pb, 207Pb, and 208Pb. The relative abundances of these isotopes vary depending on the geological origin of the lead ore. isobarscience.comcdnsciencepub.com These unique isotopic signatures act as fingerprints, allowing scientists to trace lead from its source to its deposition in various environmental compartments like soil, water, and biological tissues. isobarscience.commdpi.com

The isotopic composition of lead in an environmental sample represents a mixture of the signatures from all contributing sources. nih.gov By analyzing the isotopic ratios, such as 206Pb/207Pb and 208Pb/206Pb, researchers can distinguish between natural (geogenic) and anthropogenic (human-caused) lead sources. isobarscience.comresearchgate.netnih.gov Anthropogenic sources often have distinct isotopic compositions compared to the natural background lead of a specific region. researchgate.net

This technique has been widely applied to identify various sources of lead pollution, including:

Industrial emissions: Lead from mining, smelting, and manufacturing processes carries the isotopic signature of the ore used. isobarscience.comresearchgate.net

Leaded gasoline: Although phased out in many countries, lead from historical gasoline combustion remains in the environment and has a characteristic isotopic signature. isobarscience.comnih.gov

Coal combustion: The burning of coal releases lead with an isotopic composition that reflects the coal's origin. researchgate.net

Lead-based paints: The lead in older paints can also be traced back to its source ore through its isotopic fingerprint. nih.gov

Historical Industrial Discharges and Agricultural Practices as Contributors to Environmental Lead Burden

Historical industrial and agricultural activities have significantly contributed to the environmental lead burden, leaving a legacy of contamination in soils and water systems. blastox.comresearchgate.net

In the industrial sector, this compound and other lead compounds have been used in various applications, contributing to their release into the environment. These uses include:

Pigment production: Lead compounds have been integral to the manufacturing of pigments for paints and coatings. chemimpex.com

Textile industry: this compound has been employed as a mordant in dyeing processes. chemimpex.comncats.io

Chemical synthesis: It has served as a reagent in the preparation of other organic compounds. chemimpex.com

Discharges from these industrial activities, along with emissions from the combustion of leaded gasoline and mining and smelting operations, have resulted in widespread lead contamination. isobarscience.comblastox.comresearchgate.net

In agriculture, the primary historical source of lead contamination has been the extensive use of lead arsenate as a pesticide. beyondpesticides.orgumass.eduaapse.org From the late 19th century until the mid-20th century, lead arsenate was widely applied in fruit orchards to control insect pests like the codling moth. aapse.orgtaylorandfrancis.com This practice led to the accumulation of both lead and arsenic in agricultural soils. beyondpesticides.orgnih.gov

Key points regarding agricultural lead contamination include:

Persistence: Lead is highly persistent in soil, meaning that contamination from historical pesticide use can remain for hundreds of years. umass.edu

Legacy Contamination: Former orchard lands that have since been converted to residential or other uses can still have elevated levels of lead in the soil, posing a potential health risk. beyondpesticides.orgnih.gov

Other Sources: While lead arsenate pesticides were a major contributor, other agricultural practices such as the use of lead-containing fertilizers and sewage sludge have also added to the lead content in soils. researchgate.netfao.org

The long-term presence of lead from these historical industrial and agricultural sources necessitates ongoing monitoring and management to mitigate its environmental and health impacts. beyondpesticides.orgfao.org

Q & A

Q. What are the standard methodologies for synthesizing lead subacetate in laboratory settings?

this compound is typically synthesized by reacting lead oxide (PbO) or lead hydroxide with lead acetate in aqueous solutions. A common industrial method involves dissolving lead oxide in a lead acetate solution under controlled pH conditions to yield the basic acetate form . For laboratory synthesis, precise stoichiometric ratios (e.g., 3Pb(CH₃COO)₂·2PbO·H₂O) are critical to avoid impurities. Documentation of reaction parameters (temperature, agitation, and drying protocols) ensures reproducibility .

Q. How is this compound utilized in analytical chemistry, particularly in sugar analysis?

this compound acts as a clarifying agent in sugar analysis by precipitating colorants and interfering organic compounds (e.g., tannins, pigments). A methodological approach involves:

  • Adding a saturated this compound solution to the sample.
  • Monitoring precipitation completeness by observing rapid settling or using spot tests (e.g., adding a drop to confirm no further cloudiness) .
  • Filtering the solution and neutralizing excess lead with alumina cream (Al(OH)₃) to avoid interference .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

PropertyValue/DescriptionReference
Molecular formulaPb(C₂H₃O₂)₂·2Pb(OH)₂
Density2.55 g/cm³
SolubilityHighly soluble in water, glycerol
StabilityHygroscopic; store in airtight containers

These properties guide solvent selection, storage protocols, and reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in titration data when using this compound for decolorization?

Discrepancies often arise from incomplete precipitation or excess this compound. To address this:

  • Optimize the this compound-to-sample ratio using pilot trials.
  • Validate completeness via UV-Vis spectroscopy (monitoring absorbance at 420 nm for residual pigments) .
  • Implement error analysis (e.g., standard deviation in triplicate assays) to identify procedural inconsistencies .

Q. What mechanistic insights explain this compound’s reactivity with phenolic compounds?

this compound reacts with phenols via chelation, forming insoluble lead-phenolate complexes. This reaction is pH-dependent, with optimal activity in slightly acidic conditions (pH 5–6). Researchers should:

  • Characterize reaction products using FT-IR (to confirm Pb-O bonding) .
  • Compare kinetic data (e.g., reaction rates) across pH levels to validate mechanistic models .

Q. What are the toxicological implications of this compound exposure in laboratory settings, and how can risks be mitigated?

this compound is classified as a water hazard level 3 (extremely hazardous) and a potential carcinogen (mouse studies show tumorigenic effects at 350 g/kg/90 weeks) . Mitigation strategies include:

  • Using fume hoods and personal protective equipment (PPE) during synthesis.
  • Implementing waste neutralization protocols (e.g., sulfide precipitation to immobilize Pb²⁺ ions) .
  • Regular monitoring of airborne lead levels via atomic absorption spectroscopy (AAS) .

Methodological Best Practices

  • Data Reproducibility : Document reagent purity (e.g., ACS-grade lead acetate), synthesis conditions, and calibration curves for analytical methods .
  • Contradiction Analysis : Use control experiments (e.g., lead-free assays) to isolate interference effects .
  • Safety Compliance : Adhere to EPA and IARC guidelines for hazardous waste disposal and carcinogen handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.